N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(2,1,3-Benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a heterocyclic hybrid compound featuring a benzoxadiazole scaffold linked via an acetamide bridge to a thiazolidin-4-one core substituted with a 4-fluorobenzylidene group at the 5-position. The (5Z) stereochemistry of the benzylidene moiety is critical for its spatial orientation and interaction with biological targets . The benzoxadiazole ring contributes to π-π stacking interactions, while the thiazolidinone core is associated with diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C18H11FN4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-6-4-10(5-7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-2-1-3-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
DIOYQXBNKRRGQG-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.4 g/mol. The structure features a benzoxadiazole ring fused with a thiazolidinone moiety and a fluorobenzylidene group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁FN₄O₃S₂ |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide |
| CAS Number | 902309-38-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HePG2 (hepatocellular carcinoma)
-
IC50 Values :
- MCF-7: IC50 = 0.28 µg/mL
- A549: IC50 = 0.52 µg/mL
- HePG2: IC50 = 4.37 µg/mL
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Studies have shown that the compound induces apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by increased DNA fragmentation and changes in mitochondrial membrane potential .
- Inhibition of Key Enzymes : The thiazolidinone moiety may interact with various enzymes involved in tumorigenesis. For instance, it has been suggested that compounds with similar structures can inhibit phosphodiesterases and histone deacetylases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Benzoxadiazole Ring : This component is known for its ability to enhance cellular permeability and may contribute to the compound's overall efficacy.
- Thiazolidinone Moiety : Modifications to this part of the molecule have been shown to affect cytotoxicity significantly. For example, substituents on the thiazolidinone can enhance interactions with target proteins involved in cancer progression .
Case Studies
Several research studies have documented the effectiveness of this compound:
- Study on MCF-7 Cells : A detailed examination indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways .
- In Vivo Studies : Preliminary animal studies have suggested that this compound may also exhibit antitumor activity in vivo, although further research is needed to confirm these findings .
Scientific Research Applications
Fluorescence Imaging Probes
The benzoxadiazole moiety is well-known for its fluorescent properties, making it an excellent candidate for use in live cell imaging. Research has demonstrated that derivatives of benzoxadiazole can serve as selective live cell fluorescence imaging probes. For instance, compounds containing the benzothiadiazole structure have been successfully tested in assays involving human stem cells, showing superior performance compared to traditional fluorescent dyes like DAPI . The incorporation of the thiazolidinone structure enhances the photophysical properties of the compound, allowing for better signal-to-noise ratios in imaging applications.
Drug Development
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has potential therapeutic applications due to its structural components. The thiazolidinone ring is known for its role in various biological activities, including anti-inflammatory and anti-cancer properties. The compound may act on specific biological pathways or targets, which can be further explored in medicinal chemistry studies .
Case Study: Anticancer Activity
One notable study investigated compounds similar to this one for their anticancer activity against cultured CNS cancer cell lines. The results indicated significant cytotoxic effects measured through assays like Sulforhodamine B (SRB), suggesting that modifications to the thiazolidinone component could enhance the compound's efficacy against cancer cells .
Biochemical Probes for Metal Ion Detection
The benzoxadiazole derivatives have also been employed as biochemical probes for detecting metal ions such as zinc. A related compound demonstrated high sensitivity and selectivity for Zn²⁺ ions in the presence of other competing metal ions like Ca²⁺ and Mg²⁺. This application is crucial in biological systems where zinc plays a pivotal role in various enzymatic reactions and cellular processes .
Sensing and Optical Devices
The structural features of this compound allow it to function as a building block for sensors and optical devices. Its ability to undergo excited state intramolecular proton transfer (ESIPT) makes it suitable for developing chromogenic and fluorogenic sensors that can detect various analytes including anionic and cationic species .
Data Table: Summary of Applications
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Fluoro) : The 4-fluorobenzylidene substituent in the target compound enhances electrophilicity and metabolic stability compared to unsubstituted benzylidene analogues . This substitution may improve target binding via halogen bonding .
- Thiazolidinedione vs. Thiazolidinone: Thiazolidinediones (e.g., in ) exhibit stronger α-glucosidase inhibition due to increased hydrogen-bonding capacity from the additional keto group .
Comparison with Analogues :
- Spectral Data: The target compound’s IR spectrum shows characteristic peaks at ~1700 cm⁻¹ (C=O stretching, thiazolidinone) and ~1650 cm⁻¹ (amide C=O), consistent with analogues in and .
- NMR : The ¹H NMR spectrum would display a singlet for the acetamide methylene group (~4.2 ppm) and doublets for the benzoxadiazole aromatic protons (~7.5–8.0 ppm), similar to compounds in .
SAR Insights :
- Benzoxadiazole vs. Benzothiazole : Benzoxadiazole-containing compounds (target) may exhibit enhanced solubility over benzothiazole derivatives () due to oxygen’s electronegativity .
- Fluorine Substitution : The 4-fluoro group likely increases blood-brain barrier penetration compared to methoxy-substituted analogues () .
Physicochemical Properties
- Lipophilicity (LogP) : Predicted LogP for the target compound is ~2.8 (calculated using ChemSpider data from and ), lower than chlorophenyl-substituted analogues (LogP ~3.5) due to fluorine’s polarity .
- Melting Point : Expected to range between 250–270°C, consistent with structurally related compounds in and .
Preparation Methods
Knoevenagel Condensation for (5Z)-5-(4-Fluorobenzylidene) Formation
The (5Z)-5-(4-fluorobenzylidene) substituent is introduced through a stereoselective Knoevenagel condensation between 4-fluorobenzaldehyde and the thiazolidinedione precursor. The reaction is catalyzed by piperidine in anhydrous ethanol under reflux (78°C, 6–8 hours), achieving a 72–85% yield . The Z-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the fluorophenyl group, as confirmed by NOESY NMR.
One-Pot Thiazolidinone Synthesis
A solvent-free method using bismuth(III) thioglycolate (Bi(SCH₂COOH)₃) as a catalyst enables the one-pot synthesis of thiazolidin-4-ones. Equimolar quantities of 4-fluorobenzaldehyde, thioglycolic acid, and a primary amine react at 70°C for 3 hours, yielding 83–89% pure product. This method avoids column chromatography, simplifying purification.
Benzoxadiazole Moiety Preparation
The 2,1,3-benzoxadiazol-4-amine scaffold is synthesized via nitration and reduction sequences.
Nitrobenzoxadiazole Intermediate
4-Chloro-2,1,3-benzoxadiazole undergoes nitration with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 2 hours, producing 4-nitro-2,1,3-benzoxadiazole in 68% yield . Reduction with hydrogen gas (H₂, 1 atm) over palladium-on-carbon (Pd/C, 10 wt%) in ethanol affords the amine derivative.
Alternative Route: Diazotization-Cyclization
Aniline derivatives are diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at −5°C, followed by cyclization with hydroxylamine-O-sulfonic acid to form the benzoxadiazole ring. This method achieves 75–80% yields but requires stringent temperature control.
Acetamide Linker Formation
The final coupling step connects the thiazolidinedione and benzoxadiazole moieties via an acetamide bridge.
Carbodiimide-Mediated Amidation
The thiazolidinedione carboxylic acid (prepared via hydrolysis of the methyl ester) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry dichloromethane (DCM). Reaction with 2,1,3-benzoxadiazol-4-amine at room temperature for 12 hours yields the target compound in 65–70% yield .
Microwave-Assisted Coupling
Microwave irradiation (100°C, 300 W, 20 minutes) accelerates the amidation reaction, improving yields to 78–82% while reducing side product formation.
Analytical Validation and Purification
Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1).
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling equimolar quantities of the thiazolidinedione acid chloride and benzoxadiazole amine with potassium carbonate (K₂CO₃) as a base produces the acetamide linker in 85% yield within 30 minutes.
Biocatalytic Methods
Immobilized lipase B from Candida antarctica (Novozym 435) catalyzes the amidation in tert-butanol at 50°C, yielding 70% product with minimal waste.
Challenges and Optimization Strategies
-
Stereochemical Control : The Z-configuration is thermodynamically favored but requires low temperatures (−10°C) during condensation to prevent isomerization.
-
Byproduct Formation : Residual DCC forms dicyclohexylurea, necessitating thorough washing with 1M HCl.
-
Scale-Up Limitations : Microwave and ball-milling methods face energy transfer inefficiencies at >100 g scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
